5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile typically involves the condensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of tert-butyl hydrazine with 2,3-dimethylbenzaldehyde under acidic conditions, followed by cyclization and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of automated flash chromatography for purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane (DCM) and methanol (MeOH) in gradient elution .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., potassium hydroxide), and catalysts (e.g., copper triflate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-tert-butylpyrazole
- 1-tert-butyl-3-phenyl-1H-pyrazole-4-carbonitrile
- 1-tert-butyl-3-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethylphenyl moiety enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H22N4/c1-11-7-6-8-13(12(11)2)9-15-14(10-18)16(19)21(20-15)17(3,4)5/h6-8H,9,19H2,1-5H3 |
InChI Key |
NQOVZQKHTRUMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C)C |
Origin of Product |
United States |
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